The mechanism of action of 2-aminoquinazolin-4(3H)-ones, a closely related class of compounds, has been elucidated through studies on malaria digestive vacuole plasmepsin inhibitors. These compounds bind to the open flap conformation of the enzyme, which is crucial for the parasite's survival. By introducing hydrophobic substituents that occupy the flap pocket, researchers have been able to enhance the potency of these inhibitors1. Similarly, amino- and chloro-8-hydroxyquinolines have been shown to inhibit the ubiquitin-proteasome system (UPS), which plays a pivotal role in cell proliferation and death. These compounds, particularly when complexed with copper ions, exhibit increased activity against the proteasome, leading to growth inhibition and apoptosis in cancer cells2. Furthermore, 4-aminoquinolines, which share a structural similarity with 2-amino-5-chloroquinazoline, are known to concentrate in the digestive vacuole of intraerythrocytic parasites, inhibiting haem polymerase and leading to the accumulation of toxic haem3.
2-Aminoquinazolin-4(3H)-ones have shown promising results as antimalarial agents, with some derivatives demonstrating growth inhibition of Plasmodium falciparum with IC50 values around 1 μM. These findings suggest that these compounds could be developed into effective treatments for malaria, particularly in the face of increasing chloroquine resistance1.
The amino- and chloro-8-hydroxyquinolines, along with their copper complexes, have been investigated for their antiproliferative properties. These compounds have been found to inhibit the chymotrypsin-like activity of the proteasome in human ovarian and lung cancer cells, inducing apoptosis and suggesting their potential as anticancer agents2. Additionally, indole-aminoquinazoline hybrids have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, with some compounds showing significant activity and the ability to induce apoptosis5.
In the context of viral infections, 2-aminoquinazolin-4(3H)-one derivatives have been designed and synthesized to target fatal coronaviruses such as SARS-CoV-2 and MERS-CoV. Certain derivatives have exhibited potent inhibitory effects on these viruses without cytotoxicity, indicating their potential as treatments for these infections4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: